Synthesis procedure for 2-amino-N-phenyl-1,3-thiazole-4-carboxamide
Synthesis procedure for 2-amino-N-phenyl-1,3-thiazole-4-carboxamide
An In-Depth Technical Guide to the Synthesis of 2-amino-N-phenyl-1,3-thiazole-4-carboxamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-amino-N-phenyl-1,3-thiazole-4-carboxamide, a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of approved drugs and clinical candidates.[1] This document details two primary, field-proven synthetic strategies: a convergent, direct synthesis via the Hantzsch thiazole reaction, and a sequential, two-step approach involving the formation and subsequent amidation of a thiazole ester intermediate. We will dissect the causality behind experimental choices, provide detailed, step-by-step protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific laboratory and campaign needs.
Introduction: The Significance of the 2-Aminothiazole Core
The 2-amino-1,3-thiazole motif is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities, including antibacterial, antifungal, anti-inflammatory, and anti-HIV properties.[1][2] Its prevalence in therapeutics stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in multiple hydrogen bonding interactions, a critical feature for molecular recognition at biological targets. The addition of an N-phenyl-carboxamide moiety at the 4-position further enhances its potential for specific, high-affinity binding within protein active sites, making the title compound a valuable target for library synthesis and lead optimization campaigns.
The synthesis of substituted 2-aminothiazoles is most reliably achieved through the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[3] This robust reaction involves the cyclization of an α-halocarbonyl compound with a thioamide, typically thiourea, to directly form the 2-aminothiazole ring.[3][4] This guide will explore the practical application of this reaction and its alternatives for the specific synthesis of 2-amino-N-phenyl-1,3-thiazole-4-carboxamide.
Synthetic Strategy I: Convergent Hantzsch Synthesis
This approach represents the most direct and atom-economical pathway to the target molecule. The core principle is the condensation of a bespoke α-halo-β-ketoamide with thiourea. The success of this strategy hinges on the prior synthesis of the key intermediate, N-phenyl-2-chloro-3-oxobutanamide.
Step 1: Synthesis of Intermediate N-phenyl-2-chloro-3-oxobutanamide
The prerequisite for the direct Hantzsch synthesis is the preparation of the α-halo-β-ketoamide intermediate. This is reliably achieved through the acetoacetylation of aniline followed by chlorination, or more directly, by the reaction of aniline with an appropriate α-chloroacetoacetylating agent. A common and effective method is the reaction between aniline and ethyl 2-chloroacetoacetate.
Experimental Protocol: Synthesis of N-phenyl-2-chloro-3-oxobutanamide
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq).
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Add a high-boiling point, inert solvent such as toluene or xylene.
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Heat the reaction mixture to reflux (approx. 110-140 °C, depending on the solvent) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of aniline.
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During the reaction, ethanol is formed as a byproduct and can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.
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After the reaction is complete, cool the mixture to room temperature.
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The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
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The crude solid is collected by filtration, washed with cold hexane or diethyl ether to remove non-polar impurities, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Hantzsch Cyclization to Yield the Final Product
With the key intermediate in hand, the final cyclization step is performed. The mechanism involves an initial SN2 reaction where the sulfur atom of thiourea displaces the chloride. This is followed by an intramolecular nucleophilic attack of a thiourea nitrogen onto the ketone carbonyl, forming a five-membered ring intermediate which then dehydrates to yield the aromatic 2-aminothiazole ring.[3][4]
Experimental Protocol: Synthesis of 2-amino-N-phenyl-1,3-thiazole-4-carboxamide
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In a round-bottom flask, dissolve N-phenyl-2-chloro-3-oxobutanamide (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.
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Heat the mixture to reflux (approx. 78 °C) with stirring for 2-4 hours. Monitor the reaction progress using TLC.[5]
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Upon completion, cool the reaction mixture to room temperature.
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Pour the cooled mixture into a beaker containing ice-cold water.
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Basify the solution to a pH of ~10 by the dropwise addition of a 2M NaOH solution or concentrated ammonium hydroxide. This step neutralizes the hydrohalide salt of the aminothiazole, causing the free base to precipitate.[1]
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Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
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Wash the filter cake thoroughly with cold water to remove inorganic salts.
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Dry the crude product. Recrystallization from ethanol or an ethanol/DMF mixture will yield the purified 2-amino-N-phenyl-1,3-thiazole-4-carboxamide.
Quantitative Data Summary (Strategy I)
| Step | Reactants | Molar Ratio (Key Int./Thiourea) | Solvent | Temperature | Typical Time | Expected Yield |
|---|
| 2 | N-phenyl-2-chloro-3-oxobutanamide, Thiourea | 1.0 : 1.2 | Ethanol | Reflux (~78°C) | 2-4 h | 75-85% |
Reaction Mechanism: Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis mechanism for the target compound.
Synthetic Strategy II: Sequential Approach via an Ester Intermediate
This strategy involves two discrete stages: the synthesis of an ester-functionalized 2-aminothiazole, followed by its conversion to the target N-phenyl amide. While less direct, this route can be advantageous if the α-halo-β-ketoamide intermediate of Strategy I is unstable or difficult to procure.
Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate
This step is a well-documented Hantzsch synthesis using commercially available starting materials.[1][2]
Experimental Protocol: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate
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Charge a round-bottom flask with thiourea (1.5 eq) and absolute ethanol.
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Add ethyl bromopyruvate (1.0 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux for 3-5 hours. The reaction progress should be monitored by TLC.
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After completion, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Pour the concentrated residue into ice-cold water.
-
Basify the aqueous mixture to pH 10 with a 2M NaOH solution. An off-white precipitate will form.[1]
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Filter the solid, wash with copious amounts of cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-1,3-thiazole-4-carboxylate. Yields are typically reported in the range of 70%.[1]
Step 2: Amidation of the Thiazole Ester
The conversion of the ethyl ester to the N-phenyl amide is a standard organic transformation. While direct aminolysis by heating with aniline is possible, it often requires harsh conditions. A more reliable and milder method involves the use of modern peptide coupling agents.
Experimental Protocol: Amidation using HCTU
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Optional but recommended: Saponify the ester to the corresponding carboxylic acid. Dissolve ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water. Add NaOH (1.2 eq) and stir at room temperature until TLC confirms the disappearance of the starting material. Acidify with 1M HCl to precipitate the carboxylic acid, then filter and dry.
-
Dissolve the 2-amino-1,3-thiazole-4-carboxylic acid (1.0 eq), aniline (1.1 eq), and a coupling agent such as HCTU (1.1 eq) or EDC/HOBt (1.1 eq each) in an anhydrous polar aprotic solvent like DMF or DCM.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final compound.
Workflow Diagram: Strategy II (Sequential Approach)
Caption: Sequential two-step synthesis workflow.
Comparative Analysis of Synthetic Routes
The choice between these two strategies depends on factors such as starting material availability, scalability, and the desired convergence of the synthesis.
| Feature | Strategy I (Convergent) | Strategy II (Sequential) | Rationale & Justification |
| Number of Steps | 2 (Intermediate prep + Cyclization) | 2 (Cyclization + Amidation) | Both are two-step syntheses from basic building blocks. |
| Convergence | High | Moderate | Strategy I builds the key fragments before the core-forming reaction, which is generally more efficient. |
| Starting Materials | Aniline, Ethyl 2-chloroacetoacetate, Thiourea | Ethyl bromopyruvate, Thiourea, Aniline | All starting materials are commercially available. The cost and stability of ethyl 2-chloroacetoacetate vs. ethyl bromopyruvate may be a deciding factor. |
| Overall Yield | Potentially Higher | Generally Good | Convergent syntheses often result in higher overall yields by minimizing the number of linear steps performed on a complex core. |
| Purification | Potentially simpler final step. | May require chromatography for amidation step. | The precipitation/recrystallization workup for Hantzsch reactions is often very effective. Amide couplings can sometimes require more involved purification. |
| Key Challenge | Stability and synthesis of the α-halo-β-ketoamide intermediate. | Efficiency of the final amidation step, which may require optimization of coupling agents and conditions. |
Characterization and Self-Validation
The identity and purity of the synthesized 2-amino-N-phenyl-1,3-thiazole-4-carboxamide must be rigorously confirmed. The protocols described are self-validating through the application of standard analytical techniques:
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¹H NMR: Will confirm the presence of the thiazole proton (singlet, ~7.5-8.0 ppm), aromatic protons of the phenyl ring, and the characteristic broad singlets for the -NH₂ and -NH- protons.
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Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the target compound (C₁₀H₉N₃OS).
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IR Spectroscopy: Key stretches include N-H bands (~3300-3400 cm⁻¹), the amide C=O band (~1650-1680 cm⁻¹), and C=N/C=C bands of the thiazole ring.[1]
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Melting Point: A sharp melting point is indicative of high purity.
Conclusion
This guide has detailed two robust and reliable synthetic routes for 2-amino-N-phenyl-1,3-thiazole-4-carboxamide.
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Strategy I (Convergent) is recommended for its efficiency and directness, provided the N-phenyl-2-chloro-3-oxobutanamide intermediate is readily accessible or can be synthesized in high yield.
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Strategy II (Sequential) offers a valuable alternative, utilizing highly common starting materials and a classic Hantzsch reaction for the core synthesis. The final amidation step is highly reliable with modern coupling reagents.
Both pathways are grounded in established, high-yielding reactions and provide a solid foundation for researchers and drug development professionals to produce this valuable heterocyclic scaffold for further investigation.
References
-
PrepChem. Synthesis of N-phenyl-2-chloroacetamide. Available from: [Link]
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Published September 14, 2019. Available from: [Link]
-
General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. Available from: [Link]
-
Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Semantic Scholar. Available from: [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]
-
PrepChem. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide:. Available from: [Link]
-
Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. Semantic Scholar. Available from: [Link]
-
Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. Available from: [Link]
-
(a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... ResearchGate. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). Published March 7, 2021. Available from: [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]
-
Thiazole formation through a modified Gewald reaction. Semantic Scholar. Available from: [Link]
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available from: [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available from: [Link]
-
Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Oriental Journal of Chemistry. Available from: [Link]
-
Gewald reaction. Wikipedia. Available from: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Gewald synthesis of 2‐aminothiophenes. ResearchGate. Available from: [Link]
-
Gewald Reaction. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]
-
Analyzing and creating compounds of amino thiazole. NeuroQuantology. Available from: [Link]
-
The Hantzsch Thiazole Synthesis. ResearchGate. Available from: [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Chemistry. Published October 10, 2023. Available from: [Link]
- KR100212635B1 - Process for preparation of 2-aminothiazolecarboxamide derivatives. Google Patents.
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available from: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). Available from: [Link]
-
View of Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science. Available from: [Link]
-
Reaction product of monosubstituted thiourea with chloroacetylchloride... ResearchGate. Available from: [Link]
-
Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Published November 18, 2019. Available from: [Link]
-
Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Material Science Research India. Available from: [Link]
Sources
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. derpharmachemica.com [derpharmachemica.com]
